

# Application Notes and Protocols: ADCC and ADCP Assays for Lintuzumab

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) of **Lintuzumab**, a humanized anti-CD33 monoclonal antibody. The provided methodologies are based on established preclinical studies and are intended to guide researchers in the functional characterization of this therapeutic antibody.

### Introduction

**Lintuzumab** (SGN-33) is a monoclonal antibody that targets the CD33 antigen, a protein expressed on acute myeloid leukemia (AML) cells.[1][2] Two of its key mechanisms of action are ADCC and ADCP, which involve the engagement of immune effector cells to eliminate tumor cells.[1][3] Accurate and reproducible in vitro assays are crucial for evaluating the potency and efficacy of **Lintuzumab** and other antibody-based therapeutics.

### **Data Presentation**

The following tables summarize quantitative data from preclinical studies evaluating **Lintuzumab**-mediated ADCC and ADCP.

Table 1: Lintuzumab-Mediated ADCC against AML Cell Lines



| Target Cell Line             | Description        | Lintuzumab<br>Concentration<br>(µg/mL) | % Specific Lysis |
|------------------------------|--------------------|----------------------------------------|------------------|
| KG-1                         | MDR-               | 0.01                                   | ~10%             |
| 0.1                          | ~20%               |                                        |                  |
| 1                            | ~35%               |                                        |                  |
| 10                           | ~45%               | _                                      |                  |
| HEL9217                      | MDR+               | 0.01                                   | ~5%              |
| 0.1                          | ~15%               |                                        |                  |
| 1                            | ~25%               | _                                      |                  |
| 10                           | ~35%               | _                                      |                  |
| TF1-α                        | MDR+               | 0.01                                   | ~8%              |
| 0.1                          | ~18%               |                                        |                  |
| 1                            | ~30%               | _                                      |                  |
| 10                           | ~40%               | _                                      |                  |
| Primary AML Patient<br>Cells | Refractory Disease | 0.1                                    | ~5%              |
| 1                            | ~10%               |                                        |                  |
| 10                           | ~15%               | _                                      |                  |

MDR: Multidrug Resistance. Data is estimated from graphical representations in the cited literature and is meant for illustrative purposes.

Table 2: Lintuzumab-Mediated ADCP against AML Cell Lines



| Target Cell Line | Lintuzumab<br>Concentration<br>(ng/mL) | % Phagocytosis<br>(Untreated<br>Macrophages) | % Phagocytosis (5-<br>azacytidine-treated<br>Macrophages) |
|------------------|----------------------------------------|----------------------------------------------|-----------------------------------------------------------|
| HL60cy           | 10                                     | ~5%                                          | ~10%                                                      |
| 100              | ~15%                                   | ~25%                                         |                                                           |
| 1000             | ~20%                                   | ~34%                                         | _                                                         |
| HEL9217          | 10                                     | ~8%                                          | ~15%                                                      |
| 100              | ~15%                                   | ~22%                                         |                                                           |
| 1000             | ~18%                                   | ~28%                                         |                                                           |

Data adapted from a study investigating the enhancement of **Lintuzumab**-mediated ADCP by 5-azacytidine.[4]

Table 3: EC50 Values for Lintuzumab-Mediated ADCC and ADCP

| Assay | Target Cell Line | Treatment                      | EC50 (ng/mL)                                                       |
|-------|------------------|--------------------------------|--------------------------------------------------------------------|
| ADCC  | Not Specified    | Lintuzumab alone               | Not explicitly stated,<br>but dose-dependent<br>activity observed. |
| ADCP  | HL60cy           | Lintuzumab alone               | ~600                                                               |
| ADCP  | HL60cy           | Lintuzumab + 5-<br>azacytidine | ~200                                                               |

EC50 values for ADCP are derived from a study on the combinatorial effect with 5-azacytidine. [4] An EC50 of 5 nmol/L was reported for a **Lintuzumab**-auristatin conjugate in an ADCC assay.[3][5]

## **Experimental Protocols**



# Protocol 1: Lintuzumab-Mediated ADCC Assay using Chromium-51 Release

This protocol describes a standard chromium-51 (51Cr) release assay to measure the ability of **Lintuzumab** to induce ADCC by natural killer (NK) cells against CD33-expressing target cells. [1][3][6]

#### Materials:

- Target Cells: CD33-positive AML cell lines (e.g., KG-1, HEL9217, TF1-α) or primary AML patient cells.
- Effector Cells: Primary human Natural Killer (NK) cells isolated from healthy donor peripheral blood mononuclear cells (PBMCs).
- Antibodies: Lintuzumab (humanized IgG1) and a non-specific human IgG1 isotype control.
- Reagents: Fetal bovine serum (FBS), RPMI-1640 medium, <sup>51</sup>Cr-sodium chromate, and a scintillation counter.

#### Procedure:

- Target Cell Preparation:
  - Culture target cells to a logarithmic growth phase.
  - Harvest and wash the cells with RPMI-1640 medium.
  - Resuspend the cells at 1 x 10<sup>6</sup> cells/mL in RPMI-1640 with 10% FBS.
  - Label the cells by incubating with 100 μCi of <sup>51</sup>Cr-sodium chromate for 1-2 hours at 37°C.
  - Wash the labeled target cells three times with RPMI-1640 to remove unincorporated <sup>51</sup>Cr.
  - Resuspend the cells in fresh RPMI-1640 with 10% FBS at a concentration of 1 x 10<sup>5</sup> cells/mL.
- Effector Cell Preparation:



- Isolate NK cells from healthy donor PBMCs using a negative selection kit.
- Culture the NK cells overnight in RPMI-1640 with 10% FBS and low-dose IL-2 (e.g., 100 U/mL) to maintain viability and activity.
- Wash and resuspend the NK cells in RPMI-1640 with 10% FBS at the desired concentration to achieve the desired effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1).

#### · Assay Setup:

- $\circ\,$  Plate 50  $\mu L$  of the labeled target cells (5,000 cells) into each well of a 96-well U-bottom plate.
- Add 50 μL of diluted **Lintuzumab** or isotype control antibody at various concentrations (e.g., 0.01, 0.1, 1, 10 μg/mL final concentration).
- Add 100 μL of the effector cell suspension to achieve the desired E:T ratio.
- For spontaneous release control, add 100 μL of medium instead of effector cells.
- $\circ~$  For maximum release control, add 100  $\mu L$  of 2% Triton X-100 solution instead of effector cells.

#### Incubation and Measurement:

- Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.
- Incubate the plate for 4 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- After incubation, centrifuge the plate at 500 x g for 5 minutes.
- Carefully collect 100 μL of the supernatant from each well and transfer it to a new plate or tubes compatible with a gamma scintillation counter.
- Measure the radioactivity (counts per minute, CPM) in the supernatant.
- Data Analysis:



Calculate the percentage of specific lysis using the following formula: % Specific Lysis =
 [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous
 Release)] x 100

# Protocol 2: Lintuzumab-Mediated ADCP Assay using Flow Cytometry

This protocol details a flow cytometry-based method to quantify the phagocytosis of CD33-positive target cells by macrophages in the presence of **Lintuzumab**.[1][6]

#### Materials:

- Target Cells: CD33-positive AML cell lines (e.g., HL-60).
- Effector Cells: Primary human macrophages derived from CD14+ monocytes isolated from healthy donor PBMCs.
- Antibodies: Lintuzumab (humanized IgG1) and a non-specific human IgG1 isotype control.
- Reagents: RPMI-1640 medium, FBS, M-CSF (Macrophage Colony-Stimulating Factor), fluorescent dyes for cell labeling (e.g., CFSE for target cells, and a different color for macrophages like a fluorescently-conjugated anti-CD14 antibody), and a flow cytometer.

#### Procedure:

- Effector Cell Preparation (Macrophage Differentiation):
  - Isolate CD14+ monocytes from healthy donor PBMCs.
  - Culture the monocytes in RPMI-1640 with 10% FBS and M-CSF (e.g., 50 ng/mL) for 5-7 days to differentiate them into macrophages.
  - On the day of the assay, harvest the macrophages by gentle scraping or using a cell detachment solution.
  - Wash and resuspend the macrophages in RPMI-1640 with 10% FBS.
- Target Cell Preparation:



- Culture target cells to a logarithmic growth phase.
- Label the target cells with a fluorescent dye like CFSE according to the manufacturer's instructions. This will allow for their identification by flow cytometry.
- Wash the labeled target cells to remove excess dye.
- Resuspend the cells in RPMI-1640 with 10% FBS.

#### · Assay Setup:

- Seed the macrophages into a 96-well plate at a density of 5 x 10<sup>4</sup> cells per well and allow them to adhere for 2 hours.
- Add the CFSE-labeled target cells to the wells at a 1:2 macrophage to target cell ratio.
- Add Lintuzumab or the isotype control antibody at various concentrations (e.g., 0.1, 1, 10 μg/mL final concentration).

#### Incubation and Staining:

- Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.
- After incubation, gently wash the wells with PBS to remove non-phagocytosed target cells.
- Harvest the macrophages by gentle scraping.
- Stain the macrophages with a fluorescently-conjugated antibody against a macrophagespecific surface marker (e.g., APC-conjugated anti-human CD14) to distinguish them from any remaining target cells.

#### Flow Cytometry Analysis:

- Acquire the samples on a flow cytometer.
- Gate on the macrophage population based on the macrophage-specific marker (e.g., CD14-APC positive).



 Within the macrophage gate, quantify the percentage of cells that are also positive for the target cell fluorescent label (e.g., CFSE). These double-positive cells represent macrophages that have phagocytosed the target cells.

# Mandatory Visualizations Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: ADCC signaling cascade initiated by Lintuzumab.



#### ADCP Signaling Pathway



### ADCC Assay Workflow (Chromium-51 Release)







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Anti-leukemic activity of lintuzumab (SGN-33) in preclinical models of acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lintuzumab Overview Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: ADCC and ADCP Assays for Lintuzumab]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1169857#adcc-and-adcp-assay-protocols-using-lintuzumab]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com